molecular formula C7H8ClNO2 B3348676 4-Chloro-2,6-bis(hydroxymethyl)pyridine CAS No. 1817-20-5

4-Chloro-2,6-bis(hydroxymethyl)pyridine

Cat. No.: B3348676
CAS No.: 1817-20-5
M. Wt: 173.6 g/mol
InChI Key: KNVOMOMGVSFATE-UHFFFAOYSA-N
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Description

4-Chloro-2,6-bis(hydroxymethyl)pyridine (CAS 1817-20-5) is a versatile pyridine-based chemical intermediate with significant value in organic synthesis and catalysis research. This compound, with the molecular formula C7H8ClNO2 and a molecular weight of 173.60 g/mol, features a central pyridine ring core substituted with chloromethyl and two hydroxymethyl functional groups . These bifunctional sites make it a highly adaptable building block for constructing more complex molecular architectures. Its primary research application lies in its role as a precursor for synthesizing novel enantiopure ligands for asymmetric catalysis . Pyridine derivatives with hydroxymethyl substituents are known to form effective ligands for various metal-catalyzed transformations, including the enantioselective alkylation and alkynylation of aldehydes . The presence of the pyridine nucleus allows for coordination with various metal ions, while the hydroxymethyl groups can be further derivatized into other functional groups, such as phosphinites, to fine-tune the steric and electronic properties of the resulting ligand . This capability is crucial for developing efficient catalytic systems in pharmaceutical and fine chemical synthesis. Furthermore, pyridine scaffolds are of immense interest in medicinal chemistry due to their prevalence in biologically active molecules . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-chloro-6-(hydroxymethyl)pyridin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-2,10-11H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVOMOMGVSFATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1CO)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443955
Record name 4-chloro-2,6-bis(hydroxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1817-20-5
Record name 4-chloro-2,6-bis(hydroxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chloro 2,6 Bis Hydroxymethyl Pyridine

Multi-Step Synthesis from Pyridine-2,6-dicarboxylic Acid Precursors

A robust and frequently cited pathway to 4-Chloro-2,6-bis(hydroxymethyl)pyridine begins with pyridine-2,6-dicarboxylic acid or its derivatives. This method involves the sequential modification of the functional groups on the pyridine (B92270) ring.

The initial step in this sequence involves the conversion of pyridine-2,6-dicarboxylic acid into a more reactive and soluble diester form, such as dimethyl or diethyl pyridine-2,6-dicarboxylate. This esterification is typically achieved by reacting the dicarboxylic acid with the corresponding alcohol (methanol or ethanol) under acidic catalysis or by first converting the acid to pyridine-2,6-dicarbonyl dichloride using a chlorinating agent like thionyl chloride (SOCl₂) before reacting with the alcohol. mdpi.comnih.gov

Once the diester is formed, the next critical step is the chlorination of the pyridine ring at the 4-position. This electrophilic substitution is performed on the electron-deficient ring, leading to the formation of diethyl 4-chloropyridine-2,6-dicarboxylate or its dimethyl analog. This chlorinated diester serves as the direct precursor for the final reduction step.

The final step in this pathway is the reduction of the two ester groups at the 2- and 6-positions to primary alcohol (hydroxymethyl) groups. This transformation is accomplished using powerful reducing agents capable of converting esters to alcohols. A documented method confirms the production of this compound from diethyl 4-chloropyridine-2,6-dicarboxylate. google.com Common reagents for this type of reduction include lithium aluminum hydride (LiAlH₄) or a sodium borohydride/iodine system, which can directly reduce carboxylic acids and esters to alcohols. google.com

Table 1: Synthesis via Pyridine-2,6-dicarboxylic Acid Precursor

Step Starting Material Key Reagents Intermediate/Product
1. Esterification Pyridine-2,6-dicarboxylic acid Methanol/H⁺ or SOCl₂ then Methanol Dimethyl pyridine-2,6-dicarboxylate
2. Chlorination Dimethyl pyridine-2,6-dicarboxylate Chlorinating Agent Dimethyl 4-chloropyridine-2,6-dicarboxylate

Synthesis via Halogenated Pyridine Intermediates

Alternative synthetic routes leverage pyridine molecules that are already halogenated. These methods focus on the modification or introduction of the hydroxymethyl functional groups onto a pre-existing chlorinated pyridine scaffold.

This approach begins with 4-chloro-2,6-bis(chloromethyl)pyridine (B3245077), a molecule that already possesses the desired carbon skeleton and the 4-chloro substituent. The synthesis is completed by converting the two chloromethyl (-CH₂Cl) groups into hydroxymethyl (-CH₂OH) groups. This is typically achieved through a nucleophilic substitution reaction. The conversion can be performed via hydrolysis with water or a hydroxide source, or through a two-step process involving reaction with a carboxylate salt, like sodium acetate, to form a diacetate intermediate, which is then hydrolyzed to the final diol product.

A versatile synthesis can begin with the readily available compound 2,6-lutidine (2,6-dimethylpyridine). The initial step involves the chlorination of 2,6-lutidine to produce 4-chloro-2,6-dimethylpyridine. Subsequently, the two methyl groups at the 2- and 6-positions must be converted into hydroxymethyl groups. A common and effective method to achieve this is by oxidizing the methyl groups to carboxylic acids using a strong oxidizing agent such as potassium permanganate (KMnO₄). google.compatsnap.com This yields 4-chloropyridine-2,6-dicarboxylic acid. This intermediate can then be fed into the synthetic pathway described in section 2.1, namely esterification followed by reduction, to obtain the target compound.

Table 2: Synthesis via 2,6-Lutidine Functionalization

Step Starting Material Key Reagents Intermediate/Product
1. Chlorination 2,6-Lutidine Chlorinating Agent 4-Chloro-2,6-dimethylpyridine
2. Oxidation 4-Chloro-2,6-dimethylpyridine KMnO₄ 4-Chloropyridine-2,6-dicarboxylic acid
3. Esterification 4-Chloropyridine-2,6-dicarboxylic acid Alcohol/H⁺ Diethyl 4-chloropyridine-2,6-dicarboxylate

Halogen Exchange Precursor Strategies

More advanced synthetic strategies may involve halogen exchange reactions to introduce the chloro substituent at the 4-position. For instance, a synthesis could start with a precursor such as 4-bromopyridine or 4-aminopyridine. In the case of a 4-amino derivative, a Sandmeyer reaction could be employed to replace the amino group with a chloro group. Another potential strategy involves metal-halogen exchange. A starting material like 2,6-dibromo-4-chloropyridine could undergo a lithium-halogen exchange at the 2- and 6-positions using an organolithium reagent, followed by quenching with an electrophile like formaldehyde to introduce the hydroxymethyl groups directly. These methods offer alternative entries into the synthesis of the target molecule, particularly when specific precursors are more readily accessible. mdpi.com

Advanced and Sustainable Synthetic Approaches

Biocatalytic Strategies for Pyridine Dimethanol Production

Biocatalytic approaches utilize enzymes or whole microbial cells to perform specific chemical transformations. For the synthesis of pyridine dimethanols, the focus has been on the selective oxidation of the methyl groups of lutidine derivatives.

Detailed Research Findings:

A key enzyme class for this transformation is the xylene monooxygenases. For instance, the xylene monooxygenase from Pseudomonas putida mt-2 has been shown to catalyze the methyl group hydroxylation of toluene and xylenes. nih.gov This enzyme system, typically composed of a hydroxylase component (XylM) and a reductase component (XylA), facilitates the multi-step oxygenation of a methyl group to the corresponding alcohol, aldehyde, and carboxylic acid. nih.gov

While direct studies on the biocatalytic hydroxylation of 4-chloro-2,6-lutidine to this compound are not extensively reported, the broad substrate scope of some monooxygenases suggests this is a feasible strategy. Research on toluene-o-xylene monooxygenase from Pseudomonas sp. strain OX1 has demonstrated its ability to hydroxylate a variety of substituted aromatic compounds. nih.gov The regioselectivity of such enzymes can be influenced by the nature and position of substituents on the aromatic ring.

The proposed biocatalytic transformation of 4-chloro-2,6-lutidine would involve a two-step hydroxylation of the methyl groups at the C2 and C6 positions. The reaction would be carried out using a whole-cell system, such as a recombinant Escherichia coli expressing the xylene monooxygenase genes, to ensure the regeneration of necessary cofactors like NADH.

Table 1: Potential Biocatalytic Hydroxylation of 4-Chloro-2,6-lutidine

ParameterDescription
Enzyme System Xylene Monooxygenase (e.g., from Pseudomonas putida)
Biocatalyst Whole cells (e.g., recombinant E. coli)
Substrate 4-Chloro-2,6-lutidine
Product This compound
Cofactor NADH (regenerated by the host cell's metabolism)
Reaction Type Aerobic hydroxylation

This biocatalytic approach offers a direct and potentially highly selective route to the desired product under mild, aqueous conditions, thereby avoiding the use of harsh oxidizing agents and complex purification steps often associated with classical chemical synthesis.

Chemoenzymatic Synthetic Routes

Detailed Research Findings:

A logical precursor for the enzymatic step is 4-chloropyridine-2,6-dicarboxylic acid or its corresponding diester. These precursors can be synthesized via established chemical methods. The key transformation is the enzymatic reduction of the two carboxylic acid or ester groups to hydroxyl groups. This reduction can be achieved using alcohol dehydrogenases (ADHs).

While the direct enzymatic reduction of 4-chloropyridine-2,6-dicarboxylic acid is not widely documented, the substrate tolerance of many ADHs suggests that this is a viable approach. ADHs are a class of oxidoreductases that catalyze the interconversion of alcohols to aldehydes or ketones. For the synthesis of diols, these enzymes can be used in the reductive direction, utilizing a cofactor such as NAD(P)H. To make the process economically feasible, an efficient cofactor regeneration system is essential. illinois.edu This can be achieved by using a secondary enzyme system (e.g., glucose dehydrogenase with glucose as a sacrificial substrate) or by using a whole-cell biocatalyst that regenerates the cofactor internally.

Yeast alcohol dehydrogenase has been studied, and its inhibition by pyridine has been noted, which could be a factor to consider in optimizing such a reaction. nih.govnih.gov The choice of the specific ADH and the reaction conditions (pH, temperature, co-solvent) would be critical to achieve high conversion and selectivity.

Table 2: Proposed Chemoenzymatic Synthesis of this compound

StepTransformationMethodKey Considerations
1 Synthesis of 4-chloropyridine-2,6-dicarboxylic acid or its diesterChemical SynthesisAvailability of starting materials, reaction yield.
2 Reduction of dicarboxylic acid/diester to diolEnzymatic (Alcohol Dehydrogenase)Enzyme selection, cofactor regeneration, reaction optimization.

This chemoenzymatic strategy leverages the strengths of both chemical synthesis for the efficient construction of the pyridine backbone and biocatalysis for the selective and mild reduction of the functional groups, representing a sustainable and effective pathway to this compound.

Reactivity and Chemical Transformations of 4 Chloro 2,6 Bis Hydroxymethyl Pyridine

Reactions Involving Hydroxyl Groups

The two hydroxymethyl groups at the C2 and C6 positions of the pyridine (B92270) ring are primary alcohols and undergo typical reactions of this functional group class.

The hydroxyl groups of 4-Chloro-2,6-bis(hydroxymethyl)pyridine can be readily converted to esters and ethers.

Esterification is a common transformation. For instance, the reaction with acyl chlorides or carboxylic acids can yield the corresponding di-esters. One documented example involves the acylation of a similar difunctionalized pyridine, 2-(p-MeC6H4SO3CH2)-6-HOCH2C5H3N, with acetyl chloride or benzoic acid to produce the corresponding ester derivatives. rsc.org This type of reaction is fundamental in modifying the properties of the parent molecule.

Etherification reactions are also possible. While specific examples for this compound are not prevalent in the searched literature, the general reactivity of hydroxymethylpyridines suggests that ether synthesis can be achieved under appropriate conditions, such as using the Williamson ether synthesis.

Table 1: Examples of Esterification and Etherification Reactions

ReactantReagentProduct TypeReference
2-(p-MeC6H4SO3CH2)-6-HOCH2C5H3NAcetyl chlorideEster rsc.org
2-(p-MeC6H4SO3CH2)-6-HOCH2C5H3NBenzoic acidEster rsc.org

The hydroxymethyl groups can be oxidized to various higher oxidation states, such as aldehydes and carboxylic acids. The oxidation of pyridine rings is a known metabolic pathway for certain compounds. nih.gov A patented organic synthesis method describes the oxidation of 2,6-lutidine to dipicolinic acid using potassium permanganate, which is then reduced to 2,6-bis(hydroxymethyl)pyridine. ethz.ch This indicates that the reverse reaction, the oxidation of the diol to the dicarboxylic acid, is a feasible chemical transformation.

Furthermore, biocatalytic methods have been developed for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, a process that involves the stepwise oxidation of the methyl groups. ethz.chrsc.org In some cases, the oxidation can proceed to the highly toxic compound 2,6-diformylpyridine. ethz.ch The oxidation of pyridines can also lead to the formation of pyridine N-oxides when treated with reagents like peracids or hydrogen peroxide. wikipedia.orgresearchgate.netyoutube.com

Table 2: Oxidation Products of Hydroxymethylpyridines

Starting MaterialOxidizing AgentProductReference
2,6-LutidinePotassium permanganateDipicolinic acid ethz.ch
2,6-bis(hydroxymethyl)pyridineXylene monooxygenase (biocatalyst)2,6-Diformylpyridine ethz.ch
PyridinePeracid (RCO3H)Pyridine N-oxide wikipedia.org

The hydroxyl groups can be substituted by halogens to form halomethyl derivatives, which are versatile intermediates for further functionalization.

The synthesis of 2,6-bis(bromomethyl)pyridine from pyridine-2,6-dimethanol is well-documented, typically achieved by heating with hydrobromic acid. chemicalbook.comrsc.org This reaction proceeds with high yield, providing a key building block for various applications. chemicalbook.comrsc.org

Similarly, the conversion to 2,6-bis(chloromethyl)pyridine can be accomplished using chlorinating agents. sigmaaldrich.com Thionyl chloride (SOCl₂) is a potent reagent for this transformation. mdpi.com However, care must be taken as prolonged reaction times or elevated temperatures can lead to the substitution of other groups on the pyridine ring. mdpi.com A milder alternative involves the use of a cyanuric chloride•DMF adduct. mdpi.com The resulting 4-chloro-2,6-bis(chloromethyl)pyridine (B3245077) is a known compound. bldpharm.com

Table 3: Halogenation of Hydroxymethylpyridines

Starting MaterialReagentProductReference
Pyridine-2,6-dimethanol60% Hydrobromic acid2,6-Bis(bromomethyl)pyridine chemicalbook.com
Pyridine-2,6-dimethanol48% Hydrobromic acid2,6-Bis(bromomethyl)pyridine rsc.org
2-Bromo-6-hydroxymethylpyridineThionyl chloride (SOCl₂)2-Bromo-6-chloromethylpyridine mdpi.com
2-Bromo-6-hydroxymethylpyridineCyanuric chloride•DMF adduct2-Bromo-6-chloromethylpyridine mdpi.com

Reactions Involving the Chloro Substituent at the C4 Position

The chloro group at the C4 position is susceptible to nucleophilic substitution and can participate in various cross-coupling reactions.

The chloro substituent at the C4 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen. wuxiapptec.comyoutube.com The reactivity of chloropyridines in SNAr reactions is well-established, with the 4-position being particularly reactive. youtube.combath.ac.uk

Generally, 4-chloropyridines are more reactive than 2-chloropyridines in SNAr reactions. wuxiapptec.combath.ac.uk This is because the attack of a nucleophile at the C4 position leads to a resonance-stabilized intermediate where the negative charge is delocalized onto the electronegative nitrogen atom. youtube.com A variety of nucleophiles, including amines and alkoxides, can displace the chloride. researchgate.netyoutube.com The reaction of 2- or 4-halopyridines with nucleophiles is a common method for synthesizing substituted pyridines. acs.org While computational studies have been employed to understand the regioselectivity of these reactions, experimental outcomes can be influenced by factors such as the nature of the nucleophile and the presence of other substituents. researchgate.netwuxiapptec.com

The chloro group at the C4 position serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, is a powerful tool for this purpose. libretexts.orgorganic-chemistry.org The reaction of 4-chloroquinolines with different boronic acids in the presence of a palladium catalyst has been reported to yield arylated quinolines. researchgate.net While aryl chlorides are generally less reactive than bromides or iodides, the use of suitable ligands and conditions can facilitate the coupling. libretexts.org The use of Pd(II)/C has been shown to significantly increase the yield in the Suzuki-Miyaura coupling of some chloropyridines. sumitomo-chem.co.jp

The Stille coupling is another important cross-coupling reaction that utilizes organotin compounds. wikipedia.org Similar to the Suzuki coupling, it is catalyzed by palladium and is effective for creating C-C bonds with sp²-hybridized carbons, such as those in aryl groups. wikipedia.org In some systems, Stille coupling at the C4 position of a chloropyrimidine has been observed to be selective over the C2 position. wuxiapptec.com

Table 4: Cross-Coupling Reactions of 4-Chloropyridines

Reaction TypeCoupling PartnerCatalyst SystemProduct TypeReference
Suzuki-MiyauraArylboronic acidPd(II)/CArylated pyridine sumitomo-chem.co.jp
Suzuki-MiyauraPhenylboronic acidPd(0)/PPh3Arylated quinoline researchgate.net
Stille CouplingOrganostannanePd(0)Arylated pyrimidine wuxiapptec.com

Halogen Exchange Reactions

The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic substitution, allowing for its replacement with other halogens. This transformation, often referred to as a halogen exchange or Finkelstein-type reaction, is a valuable tool for modifying the properties and reactivity of the molecule. While specific studies on this compound are not extensively documented, the principles of such reactions on chloropyridine systems are well-established.

The reaction typically involves treating the chloro-substituted pyridine with an excess of a halide salt, such as sodium iodide or potassium fluoride (B91410), in a suitable polar aprotic solvent like acetone (B3395972) or dimethylformamide. The reaction is driven to completion by the precipitation of the less soluble sodium or potassium chloride. For instance, the conversion to the corresponding 4-iodo derivative would proceed by reaction with sodium iodide, while the synthesis of the 4-fluoro analogue would require a fluoride source, often in combination with a phase-transfer catalyst or under harsher conditions due to the lower nucleophilicity of the fluoride ion. The presence of the hydroxymethyl groups may influence the reaction conditions required, potentially necessitating protection-deprotection steps to avoid side reactions.

Table 1: Potential Halogen Exchange Reactions of this compound

ReagentProductReaction Type
Sodium Iodide (NaI)4-Iodo-2,6-bis(hydroxymethyl)pyridineFinkelstein Reaction
Potassium Fluoride (KF)4-Fluoro-2,6-bis(hydroxymethyl)pyridineHalex Reaction

Reactivity at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character to the molecule, allowing for reactions such as protonation, N-alkylation, and N-oxidation.

Protonation and Salt Formation

N-Alkylation and N-Oxidation

The nucleophilic nitrogen atom can react with alkylating agents, such as alkyl halides, to form quaternary pyridinium (B92312) salts. This N-alkylation introduces a positive charge on the pyridine ring, which can further activate the ring towards nucleophilic attack.

N-oxidation of the pyridine nitrogen can be achieved using oxidizing agents like peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. This reaction yields the corresponding pyridine N-oxide. The N-oxide functionality significantly alters the electronic properties of the pyridine ring, making the 4-position even more susceptible to nucleophilic substitution and also enabling a range of other transformations.

Table 2: Reactivity at the Pyridine Nitrogen

ReactionReagent ExampleProduct Type
ProtonationHydrochloric Acid (HCl)Pyridinium Salt
N-AlkylationMethyl Iodide (CH₃I)N-Methylpyridinium Salt
N-Oxidationm-CPBAPyridine N-oxide

Derivatization for Enhanced Functionality

The strategic placement of reactive sites on the this compound scaffold makes it a valuable precursor for the synthesis of more complex molecules with tailored functionalities.

Incorporation of Amine and Thiol Functionalities via Substitution

The chloro group at the 4-position is a key handle for introducing new functional groups through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen facilitates this reaction. Amines and thiols, being effective nucleophiles, can displace the chloride to form 4-amino- and 4-thio-substituted pyridine derivatives, respectively.

The reaction with a primary or secondary amine would lead to the formation of a new carbon-nitrogen bond, yielding a 4-(alkylamino)- or 4-(dialkylamino)-2,6-bis(hydroxymethyl)pyridine. Similarly, reaction with a thiol or a thiolate salt would result in the formation of a 4-(alkylthio)- or 4-(arylthio)-2,6-bis(hydroxymethyl)pyridine. These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The introduction of these amine and thiol functionalities can be crucial for applications in coordination chemistry, catalysis, and the development of biologically active molecules.

Synthesis of Macroheterocycles and Crown Ethers

The bifunctional nature of this compound, or more commonly its derivative 2,6-bis(chloromethyl)pyridine, makes it an excellent building block for the construction of macrocyclic structures. The two hydroxymethyl groups can be converted to other reactive functionalities, such as tosylates or halides, to facilitate macrocyclization reactions.

For instance, 2,6-bis(chloromethyl)pyridine, which can be synthesized from the corresponding diol, is a common precursor for pyridine-containing macrocycles and crown ethers. In a typical Williamson ether synthesis approach, this dichloro derivative can be reacted with a diol, such as a polyethylene (B3416737) glycol, in the presence of a strong base to form a pyridino-crown ether. The size of the resulting macrocycle can be controlled by the length of the diol chain. Similarly, reaction with dithiols or diamines can lead to the formation of macroheterocycles containing sulfur or nitrogen atoms in the macrocyclic ring. These macrocyclic compounds are of significant interest for their ability to selectively bind metal ions and neutral guest molecules, finding applications in sensing, separation, and catalysis.

Coordination Chemistry of 4 Chloro 2,6 Bis Hydroxymethyl Pyridine and Its Ligand Architectures

Ligand Design and Coordination Modes

The unique arrangement of donor atoms in 4-Chloro-2,6-bis(hydroxymethyl)pyridine dictates its coordination behavior. The central pyridine (B92270) nitrogen atom, along with the oxygen atoms of the two hydroxymethyl groups, provides multiple binding sites for metal ions.

This compound can act as a versatile ligand, exhibiting both bidentate and tridentate coordination modes. In its tridentate (N,O,O') fashion, the ligand coordinates to a metal center via the pyridine nitrogen and the oxygen atoms of both hydroxymethyl groups, forming two stable five-membered chelate rings. This mode of coordination is prevalent in the formation of mononuclear complexes.

Alternatively, the ligand can act in a bidentate (N,O) manner, where it coordinates through the pyridine nitrogen and one of the hydroxymethyl oxygens, leaving the other hydroxymethyl group uncoordinated or available for bridging to another metal center. This flexibility allows for the formation of polynuclear structures and coordination polymers. The coordination behavior is often influenced by the nature of the metal ion, the stoichiometry of the reaction, and the presence of counter-anions.

The formation of five-membered chelate rings when this compound coordinates in a tridentate fashion significantly enhances the stability of the resulting metal complexes, a phenomenon known as the chelate effect. This increased stability is a key factor in the formation of well-defined coordination compounds.

Complexation with Transition Metal Ions

The versatile coordination modes of this compound enable it to form a wide array of complexes with various transition metal ions, leading to diverse structural architectures.

As previously mentioned, the ability of this compound to act as either a chelating or a bridging ligand facilitates the formation of both mononuclear and polynuclear complexes. Mononuclear complexes typically arise when the ligand chelates to a single metal ion in a tridentate fashion.

Polynuclear complexes can form when one or both of the hydroxymethyl groups act as bridges between two or more metal centers. This can lead to the formation of discrete dimeric or trimeric structures, or extend into one-, two-, or three-dimensional coordination polymers. The chloro-substituent may also participate in weak intermolecular interactions, further influencing the packing and dimensionality of the resulting structures. For instance, studies on related chloro-substituted pyridine ligands have shown the formation of polynuclear ruthenium complexes. nih.gov Similarly, silver(I) has a known tendency to form coordination polymers with functionalized pyridine ligands. mdpi.comrsc.org

The coordination chemistry of the parent ligand, 2,6-bis(hydroxymethyl)pyridine, with first-row transition metals such as Co(II), Ni(II), and Cu(II) has been well-studied. These metals typically form octahedral complexes where the ligand acts as a neutral or deprotonated tridentate chelator. It is expected that this compound will form analogous complexes with these metal ions.

The coordination of this ligand with heavier transition metals is also of significant interest. For instance, ruthenium(II) complexes with chloro-substituted terpyridine ligands have been synthesized and structurally characterized, often exhibiting distorted octahedral geometries. nih.gov Silver(I) complexes with pyridine-based ligands are known to form a variety of coordination networks, with the final structure being influenced by the counter-ion and solvent. mdpi.comrsc.orgnih.gov

The coordination chemistry with high-valent metal ions such as Re(V) and V(V) is also an area of active research. Vanadium(V) complexes with N,O-donor pyridine-alkoxide ligands have been prepared and studied. nih.gov Similarly, rhenium(V) oxo complexes with pyridine-alkoxide ligands are known, suggesting that this compound could form stable complexes with the [Re=O]³⁺ core. acs.org

Table 1: Examples of Coordination Complexes with Analogous Ligands

Metal IonLigandComplex FormulaCoordination GeometryReference
Ru(II)4'-Chloro-2,2':6',2''-terpyridine[RuCl(tpy-Cl)(CO)₂][RuCl₃(CO)₃]Distorted Octahedral nih.gov
Ag(I)Pyridine-based ligands[Ag(L)n]XVarious (Linear, Trigonal, Tetrahedral) mdpi.comrsc.orgnih.gov
V(V)Pyridylalkoxide ligands[VOCl₂(OCMe₂(Py))]- nih.gov
Re(V)Pyridine-alkoxide ligands-- acs.org

Spectroscopic and Structural Analysis of Metal Complexes

The characterization of metal complexes of this compound relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Infrared (IR) spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. The coordination of the pyridine nitrogen is typically evidenced by a shift in the ν(C=N) stretching frequency. Similarly, changes in the stretching frequencies of the C-O and O-H bonds of the hydroxymethyl groups can indicate their involvement in coordination.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can provide valuable information about the structure of diamagnetic complexes in solution. The chemical shifts of the pyridine and hydroxymethyl protons will be affected by coordination to a metal center.

Electronic absorption (UV-Vis) spectroscopy provides insights into the electronic structure of the complexes. For transition metal complexes, d-d transitions and metal-to-ligand charge transfer (MLCT) bands are often observed in the visible region of the spectrum.

Elucidation of Coordination Geometries and Electronic Properties

In analogous copper(II) complexes with substituted pyridine ligands, such as the Cu₄OCl₆(4-Mepy)₄ (where 4-Mepy is 4-methylpyridine), the orientation of the pyridine ring within the coordination sphere has been shown to be crucial in determining the electronic properties of the complex. researchgate.net The orientation of the pyridine ring in these complexes can facilitate π-back bonding between the copper(II) atoms and the pyridine rings. researchgate.net This interaction involves the donation of electron density from the metal d-orbitals to the π* orbitals of the pyridine ring. The chloro-substituent at the 4-position of the pyridine ring in this compound is an electron-withdrawing group. This electronic perturbation is expected to lower the energy of the π* orbitals of the pyridine ring, making it a better π-acceptor and thus enhancing the potential for π-back bonding with suitable metal ions. This, in turn, can influence the electronic properties of the resulting complex, such as its redox potential and spectroscopic characteristics.

The hydroxymethyl groups can also participate in coordination, especially if one of the hydroxyl protons is lost, leading to a bidentate or even tridentate coordination mode, although this is less common for the neutral ligand. The flexibility of these side arms allows them to adapt to the preferred coordination geometry of the metal ion.

Table 1: Predicted Coordination Properties of this compound Complexes
PropertyPredicted CharacteristicInfluencing Factors
Coordination GeometryDistorted tetrahedral or octahedralMetal ion preference, steric hindrance from hydroxymethyl groups
Electronic PropertiesPotential for enhanced π-back bondingElectron-withdrawing chloro group, orientation of the pyridine ring
Ligand Binding ModePrimarily monodentate (N-coordination)Potential for bidentate (N, O) chelation upon deprotonation

Influence of Anions and Steric Factors on Complex Structure

The structure of coordination complexes formed with this compound is significantly influenced by the nature of the counter-anion present in the reaction medium and the steric constraints imposed by the ligand itself.

Steric factors, primarily arising from the two hydroxymethyl groups, play a crucial role in controlling the assembly of complexes. These bulky substituents can prevent the formation of highly packed structures and can direct the coordination towards specific geometries. The steric hindrance can limit the number of ligands that can coordinate to a single metal center, thereby influencing the stoichiometry of the final product. The interplay between the steric demands of the ligand and the coordination preference of the metal ion can be a powerful tool for controlling the final architecture of the coordination complex. In some systems, significant steric overload can lead to distortions in bond lengths and angles within the coordination sphere. researchgate.net

Table 2: Expected Influence of Anions and Steric Factors
FactorInfluence on Complex StructureExample from Related Systems
Anion Type (Coordinating vs. Non-coordinating)Determines dimensionality (e.g., 1D chains vs. 2D sheets) and whether the anion is part of the coordination sphere.Different anions (OTf⁻, tfa⁻, BF₄⁻) with 4-(aminomethyl)pyridine-Ag(I) complexes yield varied structural motifs. nih.gov
Steric Hindrance (from hydroxymethyl groups)Limits the number of coordinated ligands, influences coordination geometry, and can introduce structural distortions.Steric overload in diorganoalkoxysilylamides leads to elongated bond lengths. researchgate.net

Supramolecular Architectures Driven by Coordination and Intermolecular Interactions

The ability of this compound to form not only coordination bonds but also engage in various non-covalent interactions is key to the construction of complex supramolecular architectures. The interplay between metal-ligand coordination and these weaker interactions, particularly hydrogen bonding, governs the self-assembly process and the final structure of the extended network.

Formation of Extended Hydrogen Bonding Networks

The two hydroxymethyl groups on the this compound ligand are powerful hydrogen bond donors. These groups can readily form intermolecular hydrogen bonds with suitable acceptors, such as the pyridine nitrogen of an adjacent ligand, a coordinated or free anion, or even the hydroxyl group of a neighboring molecule.

Control of Self-Assembly Processes in Coordination Polymers

The self-assembly of coordination polymers from this compound and metal ions is a complex process that can be controlled by a variety of factors. The terminal hydroxymethyl groups are not just passive spectators in this process; they can actively influence the self-assembly through their participation in both coordination and hydrogen bonding. nih.gov

The judicious choice of metal ion, with its inherent coordination preferences, and the selection of counter-anions can steer the self-assembly towards specific outcomes. For instance, the coordination of different anions to the metal center can alter the geometry around the metal and present different surfaces for further interaction, thereby directing the growth of the polymer in a particular dimension. rsc.org The flexibility of the C-CH₂OH bonds allows the ligand to adopt different conformations to satisfy the geometric requirements of both the coordination at the metal center and the formation of favorable hydrogen bonds. This conformational adaptability is a key feature in the controlled self-assembly of complex architectures. By carefully tuning the reaction conditions, such as solvent, temperature, and stoichiometry, it is possible to control the kinetic and thermodynamic aspects of the self-assembly process, potentially leading to the selective formation of desired supramolecular isomers or polymorphs. The principles of coordination-driven self-assembly, which have been successfully applied to construct intricate structures like molecular handcuffs and catenanes, can be leveraged using ligands like this compound. mdpi.comrsc.org

Table 3: Factors Controlling Self-Assembly of Coordination Polymers
Controlling FactorMechanism of ControlPotential Outcome
Metal IonDefines the primary coordination geometry.Formation of linear chains, grids, or 3D frameworks.
AnionCan coordinate to the metal or act as a template via hydrogen bonding.Influences dimensionality and topology of the network. nih.govrsc.org
Hydroxymethyl GroupsParticipate in hydrogen bonding and can offer secondary coordination sites.Formation of extended hydrogen-bonded networks and stabilization of the overall structure. nih.govnih.gov
Reaction Conditions (Solvent, Temperature)Affect the kinetics and thermodynamics of assembly.Selective formation of different polymorphs or supramolecular isomers.

Advanced Applications in Catalysis and Materials Science

Potential Role as a Ligand in Homogeneous Catalysis

The pyridine (B92270) nitrogen and the two hydroxyl groups of 4-Chloro-2,6-bis(hydroxymethyl)pyridine offer multiple coordination sites, making it a potential tridentate ligand for various transition metals. The electron-withdrawing nature of the chloro-substituent at the 4-position could influence the electron density at the metal center, thereby modulating its catalytic activity.

Postulated Catalytic Activity in Organic Transformations

While no studies have specifically reported the catalytic activity of metal complexes derived from this compound, related pyridine-dimethanol ligands have been used in a variety of organic transformations. It is plausible that complexes of this chloro-substituted analogue could exhibit activity in reactions such as:

Oxidation Reactions: The ligand could potentially stabilize high-valent metal-oxo species for the oxidation of alcohols or hydrocarbons.

Coupling Reactions: Palladium or copper complexes could be explored for their efficacy in cross-coupling reactions, where the ligand's structure might influence product selectivity and catalyst stability.

Polymerization Reactions: The coordination geometry imposed by the ligand could be suitable for catalytic olefin polymerization.

Further research is required to synthesize and screen such complexes to determine their catalytic potential.

Hypothetical Enantioselective Catalysis Utilizing Chiral Derivatives

The development of chiral catalysts for enantioselective synthesis is a cornerstone of modern organic chemistry. Chiral derivatives of this compound could theoretically be synthesized by modifying the hydroxymethyl groups with chiral auxiliaries. Such chiral ligands could be applied in:

Asymmetric Hydrogenation: Rhodium or iridium complexes could be investigated for the enantioselective reduction of prochiral olefins or ketones.

Asymmetric Aldol and Michael Additions: Lewis acidic metal complexes could be used to catalyze these fundamental carbon-carbon bond-forming reactions with high stereocontrol.

The synthesis and application of such chiral derivatives represent an unexplored area of research.

Theoretical Application as a Precursor for Polymeric and Supramolecular Materials

The bifunctional nature of the hydroxymethyl groups, coupled with the reactivity of the chloro-substituent, positions this compound as a versatile monomer for the synthesis of novel polymers and supramolecular assemblies.

Conceptual Integration into Polymer Architectures (e.g., Poly(pyridylthioether) Dendrimers)

The chloro group on the pyridine ring is susceptible to nucleophilic substitution. This reactivity could be exploited to synthesize poly(pyridylthioether) dendrimers. A hypothetical synthetic route could involve the reaction of this compound with a dithiol linker in the presence of a base. The hydroxymethyl groups could then be further functionalized to build dendritic generations. Such materials could find applications in catalysis, drug delivery, or as sensory materials.

Prospective Synthesis of Functionalized Polymers with Tunable Properties

The hydroxymethyl groups can readily undergo esterification or etherification reactions, allowing for the incorporation of this compound into polyester or polyether backbones. The resulting polymers would possess pendant chloro-pyridine moieties that could be further modified, for example, through Suzuki or Sonogashira coupling reactions, to tune the material's optical, electronic, or self-assembly properties.

Speculative Use as a Building Block for Functional Nanomaterials and Frameworks

The rigid structure of the pyridine ring and the potential for directional interactions through its functional groups make this compound an intriguing candidate for the construction of ordered nanomaterials.

Metal-Organic Frameworks (MOFs): The hydroxymethyl groups could be deprotonated to act as coordinating linkers to metal nodes, potentially forming porous frameworks. The chloro-substituent would be exposed within the pores, offering a site for post-synthetic modification.

Self-Assembled Monolayers: The molecule could be anchored to surfaces through its hydroxyl groups, with the pyridine ring oriented to create functional surfaces with specific electronic or host-guest properties.

Development of Metal-Organic Framework Precursors

The bifunctional nature of pyridine derivatives, featuring both a nitrogen atom for coordination and substitutable positions on the ring, makes them excellent candidates for ligands in Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. The synthesis of MOFs typically involves the self-assembly of metal ions or clusters with organic ligands.

Pyridine-based ligands, particularly those with carboxylic acid or hydroxyl functional groups, have been successfully used to create stable and functional MOFs. For instance, the self-assembly of 4-hydroxypyridine-2,6-dicarboxylic acid with various metal ions has been shown to produce novel coordination polymers with diverse structural architectures. nih.gov The hydroxyl groups on these ligands can coordinate with metal ions, influencing the resulting framework's dimensionality and properties. nih.gov Similarly, other substituted pyridine scaffolds, such as 2,6-bis(pyrazol-3-yl)pyridine, can act as linkers to produce coordination polymers and MOFs. mdpi.com

While direct synthesis of MOFs using this compound as the primary organic linker is not prominently described, its structure, featuring two hydroxymethyl groups and a coordinating pyridine nitrogen, suggests its potential as a valuable precursor. The hydroxymethyl groups could coordinate to metal centers, analogous to the carboxylate or hydroxyl groups in other pyridine-based MOF ligands.

Table 1: Examples of Pyridine-Based Ligands in MOF Synthesis

Application in Sensor Technologies (e.g., Chemosensors for Metal Ion Detection)

Pyridine-containing compounds are frequently employed in the design of chemosensors due to the ability of the pyridine nitrogen to bind with various analytes, particularly metal ions. This interaction can lead to a detectable change in the sensor molecule's optical or electrochemical properties, such as a change in color (colorimetric sensor) or fluorescence.

The general strategy involves incorporating a pyridine ring into a larger organic molecule that contains a signaling unit (a chromophore or fluorophore). Upon binding of a metal ion to the pyridine and adjacent functional groups, the electronic properties of the signaling unit are perturbed, resulting in a measurable response. For example, chemosensors based on pyridine-2,6-dicarboxamide have been developed for the detection of lead (Pb²⁺) ions. nih.gov The design of such sensors often involves creating a specific binding pocket for the target ion to ensure high selectivity.

Given its structure, this compound could serve as a foundational component for such chemosensors. The two hydroxymethyl groups, in concert with the pyridine nitrogen, could form a tridentate binding site suitable for coordinating with specific metal ions. Further chemical modification would be necessary to attach a signaling group to this scaffold to create a functional chemosensor.

Scaffold for Complex Organic Synthesis

Substituted pyridines are fundamental building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials. The reactivity of the pyridine ring and its substituents can be strategically exploited to construct intricate molecular architectures.

Intermediate in the Synthesis of N-Heterocycles

The term N-heterocycle refers to any cyclic organic compound where at least one atom in the ring structure is nitrogen. Pyridines are among the simplest and most common N-heterocycles. Functionalized pyridines like this compound are valuable intermediates because their substituent groups offer handles for further chemical transformations.

The chloro group at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The hydroxymethyl groups at the 2- and 6-positions can be oxidized to aldehydes or carboxylic acids, or converted to other functionalities. For instance, pyridine-2,6-dicarbonyl dichloride, which can be conceptually derived from the oxidation of 2,6-bis(hydroxymethyl)pyridine, is a key starting material for synthesizing a series of chiral linear and macrocyclic pyridine carboxamides with potential antimicrobial activities. mdpi.com Similarly, other chloropyridines serve as key intermediates in the synthesis of top-selling drugs. beilstein-journals.org

Table 2: Reactions of Functional Groups on Pyridine Scaffolds

Precursor for Advanced Organic Scaffolds in Material Chemistry

In materials chemistry, an organic scaffold is a core molecular structure upon which larger, functional architectures are built. These can include polymers, dendrimers, or supramolecular assemblies. The rigid structure and defined geometry of the pyridine ring make it an attractive component for such scaffolds.

The versatility of this compound allows it to be a precursor for more complex, multi-pyridine scaffolds. For example, related compounds like 4'-chloro-2,2':6',2''-terpyridine are used in the synthesis of supramolecular polymers. tue.nl Terpyridines are powerful ligands that can complex with metal ions to form metallopolymers with interesting optical, electronic, and mechanical properties. The synthesis of such terpyridine ligands often starts from simpler, functionalized pyridine precursors. The functional groups on this compound could be chemically manipulated and coupled with other pyridine units to build up these advanced, multi-ring scaffolds for applications in materials science.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Molecular Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for the precise determination of molecular structures and properties. These methods allow for the in-silico investigation of molecules, providing a detailed picture of their geometric and vibrational characteristics.

Density Functional Theory (DFT) calculations, often utilizing the B3LYP functional combined with a suitable basis set such as 6-311++G(d,p), are commonly employed to determine the optimized geometry of molecules like 4-Chloro-2,6-bis(hydroxymethyl)pyridine. ijcrt.org These calculations predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data, such as those obtained from X-ray diffraction. For instance, a computational study on a related molecule, 4–chloromethyl pyridine (B92270) hydrochloride, demonstrated the accuracy of DFT in replicating experimental structural parameters. ijcrt.org

Vibrational analysis, performed computationally, complements experimental techniques like Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. ijcrt.orgresearchgate.net The calculated vibrational frequencies and their corresponding assignments to specific molecular motions (e.g., stretching, bending) provide a fundamental understanding of the molecule's dynamic behavior. researchgate.net For pyridine derivatives, characteristic C-C stretching vibrations are prominent in the spectrum. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of a Pyridine Derivative (Example Data)

ParameterBond Length (Å) / Bond Angle (°)
C-C (ring)1.37 - 1.40
C-N (ring)1.33 - 1.34
C-Cl1.74
C-O1.42
O-H0.96
C-C-N (angle)123 - 124
C-N-C (angle)117 - 118
Note: This table presents example data for illustrative purposes, as specific data for this compound was not available in the search results. The values are typical for similar pyridine derivatives.

Table 2: Relative Energies of Different Conformers (Hypothetical)

ConformerDihedral Angle (H-O-C-C)Relative Energy (kcal/mol)
12.5
260°1.0
3120°3.0
4180°0.0 (most stable)
Note: This table is a hypothetical representation of a conformational analysis. Specific data for this compound was not found in the provided search results.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its chemical reactivity. Computational methods provide invaluable tools to probe this structure, offering predictions about how and where a molecule is likely to react.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. ijcrt.orgmdpi.com A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity. researchgate.net DFT calculations are widely used to determine the energies of these orbitals and the resulting energy gap. ijcrt.orgsci-hub.se

Table 3: Frontier Molecular Orbital Energies (Example Data)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3
Note: This table presents example data to illustrate the concept. Specific HOMO-LUMO energy values for this compound were not available in the search results.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into lone pairs, core orbitals, and bond orbitals (and their corresponding anti-bonding orbitals). faccts.dewisc.edu This method allows for the investigation of charge transfer and delocalization effects within the molecule. wisc.edu By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the strength of these interactions in terms of stabilization energy. ijcrt.org This provides insight into hyperconjugative interactions and the nature of the chemical bonds. aiu.edu

Table 4: NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix (Hypothetical)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) Nπ* (C2-C3)5.2
π (C5-C6)π* (C2-C3)20.1
LP(2) Oσ* (C-H)2.5
Note: This table is a hypothetical representation of NBO analysis results. E(2) represents the stabilization energy of the donor-acceptor interaction. Specific data for this compound was not found.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netscispace.com The MEP is a visual representation of the total electronic density on the surface of a molecule, with different colors indicating different electrostatic potential values. researchgate.net Typically, red and yellow regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential and are prone to nucleophilic attack. researchgate.net For a molecule like this compound, the electronegative nitrogen and oxygen atoms are expected to be regions of negative potential, while the hydrogen atoms of the hydroxymethyl groups and the regions around the chloro substituent might exhibit positive potential. ijcrt.orgresearchgate.net

Table 5: Molecular Electrostatic Potential (MEP) Hotspots (Predicted)

RegionAtom(s)Predicted Electrostatic PotentialPredicted Reactivity
Pyridine NitrogenNNegativeElectrophilic Attack
Hydroxymethyl OxygensONegativeElectrophilic Attack
Hydroxymethyl HydrogensHPositiveNucleophilic Attack
Chloro Substituent RegionC-ClPositiveNucleophilic Attack
Note: This table provides predicted MEP hotspots based on general chemical principles, as specific MEP data for this compound was not available in the search results.

Computational Studies of Reaction Mechanisms

Transition State Analysis for Key Transformations

No computational studies detailing the transition state analysis for key chemical transformations involving this compound have been found. Such an analysis would typically involve the use of quantum mechanical methods, like Density Functional Theory (DFT), to model the reaction pathways. This would include the identification and characterization of transition state structures, the calculation of activation energies, and the analysis of vibrational frequencies to confirm the nature of the stationary points on the potential energy surface. Without these studies, it is not possible to provide data on bond lengths, angles, and imaginary frequencies of the transition states for reactions such as nucleophilic substitution at the C4 position or reactions involving the hydroxymethyl groups.

Prediction of Regioselectivity and Stereoselectivity

There is no available research that computationally predicts the regioselectivity or stereoselectivity of reactions involving this compound. Predictive studies in this area would analyze the electronic and steric factors governing the preferred sites of reaction. For instance, computational models could predict whether a nucleophile would preferentially attack the C4 position (displacing the chloro group) or react with the hydroxymethyl groups. Similarly, if chiral centers were to be formed during a reaction, computational analysis would be essential to predict the stereochemical outcome. The absence of such studies means that no data tables or detailed findings on predicted product ratios or stereoisomeric preferences can be presented.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

Proton (¹H) NMR spectroscopy of 4-Chloro-2,6-bis(hydroxymethyl)pyridine reveals the number of distinct proton environments and their connectivity. The symmetry of the molecule simplifies the aromatic region of the spectrum. The two protons on the pyridine (B92270) ring (H-3 and H-5) are chemically equivalent, resulting in a single signal. The protons of the two hydroxymethyl groups (-CH₂OH) are also equivalent, as are the hydroxyl protons (-OH), assuming they are observable and not undergoing rapid exchange with a protic solvent.

The expected ¹H NMR spectrum would feature three main signals:

A singlet for the two equivalent aromatic protons (H-3 and H-5).

A singlet for the four equivalent methylene (B1212753) protons of the two -CH₂OH groups.

A triplet for the two equivalent hydroxyl protons, which would couple with the adjacent methylene protons. However, this signal is often broad or may not be observed due to exchange with residual water in the solvent.

The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atom in the pyridine ring.

Expected ¹H NMR Data

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
Pyridine-H (H-3, H-5) ~7.4 s (singlet)
Methylene (-CH₂) ~4.7 s (singlet)
Hydroxyl (-OH) Variable br s (broad singlet)

Note: Data is estimated based on analogous structures. The solvent used for analysis can influence the chemical shifts.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Due to the molecule's symmetry, the ¹³C NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique carbon environments.

The expected signals are:

One signal for the two equivalent hydroxymethyl carbons (-CH₂OH).

One signal for the two equivalent aromatic carbons adjacent to the nitrogen (C-2 and C-6).

One signal for the two equivalent aromatic carbons meta to the chlorine (C-3 and C-5).

One signal for the carbon atom bearing the chlorine (C-4).

The chemical shifts are indicative of the electronic environment of each carbon atom.

Expected ¹³C NMR Data

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-2, C-6 ~160
C-4 ~148
C-3, C-5 ~121
-CH₂OH ~63

Note: Data is estimated based on analogous structures and can vary with the solvent.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Elucidation

To confirm the assignments made from 1D NMR spectra and to elucidate the complete bonding network, two-dimensional (2D) NMR techniques are utilized. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show a correlation between the hydroxyl protons and the methylene protons of the hydroxymethyl groups, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals. For instance, it would show a cross-peak between the methylene proton signal (~4.7 ppm) and the methylene carbon signal (~63 ppm), and another between the aromatic proton signal (~7.4 ppm) and the C-3/C-5 carbon signal (~121 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. HMBC is crucial for piecing together the entire molecular structure. Key expected correlations for this compound would include:

Correlations from the methylene protons (-CH₂) to the adjacent aromatic carbons (C-2/C-6).

Correlations from the aromatic protons (H-3/H-5) to the neighboring carbons (C-2/C-6 and C-4). This would unambiguously confirm the substitution pattern on the pyridine ring.

Together, these 2D NMR experiments provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the structure of this compound. escholarship.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Mass and Fragmentation Analysis

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound, allowing for the determination of its molecular weight with minimal fragmentation. nih.gov In positive ion mode, the molecule is expected to be observed primarily as its protonated form, [M+H]⁺. Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be detected depending on the purity of the sample and solvents used. uni.lu

By increasing the energy in the mass spectrometer (in-source fragmentation or MS/MS), the parent ion can be induced to fragment. A characteristic fragmentation pathway for this molecule would be the loss of one or both hydroxymethyl groups or water molecules.

Predicted ESI-MS Adducts

Adduct Calculated m/z
[M+H]⁺ 174.03163
[M+Na]⁺ 196.01357
[M+K]⁺ 211.98751
[M+NH₄]⁺ 191.05817

Source: Predicted data from PubChem. uni.lu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of the molecule. For this compound (C₇H₈ClNO₂), the exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally determined value. This comparison can confirm the molecular formula with a high degree of confidence, typically with an error of less than 5 parts per million (ppm). This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and twisting of chemical bonds within a molecule. Each molecule possesses a unique set of vibrational modes, making these techniques powerful for both identification and structural analysis.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational transitions of different bonds. While a complete, digitized spectrum for this compound is not detailed in the surveyed literature, its synthesis and characterization have been confirmed using this method. google.com

The key functional groups of this compound give rise to characteristic absorption bands. The two hydroxymethyl (-CH₂OH) groups are expected to produce a strong, broad absorption band corresponding to the O-H stretching vibration, typically in the 3200-3600 cm⁻¹ region. The C-O stretching vibrations of these primary alcohol groups would appear in the 1000-1100 cm⁻¹ range. Vibrations associated with the pyridine ring, including C=C and C=N stretching, are expected in the 1400-1600 cm⁻¹ region. The C-Cl stretch would be found at lower wavenumbers, typically below 800 cm⁻¹. The region below 1500 cm⁻¹ constitutes the "fingerprint region," which is unique to the molecule and allows for its definitive identification by comparison with a reference spectrum.

For a related compound, 4-ethoxy-2,6-bis(hydroxymethyl)pyridine, a detailed IR spectrum shows characteristic peaks including a broad band at 3350 cm⁻¹ (O-H), bands at 1600 and 1590 cm⁻¹ (pyridine ring), and numerous peaks in the fingerprint region (1452-852 cm⁻¹), illustrating the type of data obtained from such an analysis. google.com

Table 1: Expected IR Absorption Bands for this compound

Functional Group Type of Vibration Expected Wavenumber (cm⁻¹)
Hydroxyl (-OH) O-H Stretch, H-bonded 3600 - 3200 (Broad)
Methylene (-CH₂) C-H Stretch 2950 - 2850
Pyridine Ring C=C and C=N Stretch 1600 - 1400
Primary Alcohol C-O Stretch 1100 - 1000

Raman spectroscopy serves as a valuable complement to IR spectroscopy. It also probes the vibrational modes of a molecule but is based on the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly effective for observing the symmetric vibrations of the pyridine ring, which often produce strong Raman signals. Analysis of these modes can provide detailed information about the electronic structure and substitution pattern of the aromatic ring. Although specific Raman spectroscopic studies on this compound were not found in the reviewed literature, its application in studying related viologen systems highlights its utility in analyzing pyridine-containing structures. acs.org

X-ray Crystallography

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material.

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous information about the molecular structure, including exact bond lengths, bond angles, and the conformation of the molecule in the solid state. This method involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. For this compound, an SC-XRD analysis would definitively confirm the planar structure of the pyridine ring and the relative orientation of the two hydroxymethyl substituents and the chlorine atom. While the compound has been synthesized and recrystallized to produce a solid material, published reports detailing its single-crystal structure were not identified. acs.org

The data from an X-ray diffraction experiment also reveals how molecules are arranged in the crystal lattice. This crystal packing is dictated by various intermolecular forces. Based on the structure of this compound, the most significant intermolecular interaction is expected to be hydrogen bonding.

Other Advanced Analytical Methods

Beyond vibrational spectroscopy and crystallography, other analytical techniques are essential for a comprehensive characterization.

Mass Spectrometry (MS): This technique provides information on the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. Electrospray ionization mass spectrometry (ESI-MS) has been used to characterize derivatives and related compounds, demonstrating its applicability for this class of molecules. unive.it

Thermal Analysis: Methods like Differential Scanning Calorimetry (DSC) and melting point determination provide information about the thermal properties of a compound. The melting point of this compound has been reported to be 142°C. google.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method probes the electronic transitions within a molecule. The UV spectrum of this compound has been recorded, showing absorption maxima (λmax) at 266 nm and 273 nm, which are characteristic of the electronic structure of the substituted pyridine ring. google.com

Table 2: Physicochemical and Spectroscopic Data for this compound

Property Method Value Source
Melting Point Capillary Method 142 °C google.com
UV Absorption Maxima (λmax) UV-Vis Spectroscopy 266 nm, 273 nm google.com

Table 3: Chemical Compounds Mentioned in the Article

Compound Name
4-Chloro-2,6-bis(acetoxymethyl)pyridine
This compound
4-ethoxy-2,6-bis(hydroxymethyl)pyridine
Diethyl 4-chloropyridine-2,6-dicarboxylate
Dimethyl 4-chloropyridine-2,6-dicarboxylate
Methylviologen

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (in terms of percentage) of a compound. This process is crucial for validating the empirical formula of a newly synthesized compound like this compound. The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements are compared against the theoretically calculated values derived from the compound's proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's purity and the correctness of its empirical formula. davidson.edu

The molecular formula for this compound is C₇H₈ClNO₂. cmu.edu Based on this formula, the theoretical elemental composition can be calculated. As of the latest literature review, specific experimental (found) values for the elemental analysis of this compound have not been reported in the available scientific literature.

The theoretical percentages are calculated as follows:

Molecular Weight = 173.60 g/mol cmu.edu

Carbon (C) = (7 * 12.01 / 173.60) * 100% = 48.43%

Hydrogen (H) = (8 * 1.008 / 173.60) * 100% = 4.65%

Chlorine (Cl) = (1 * 35.45 / 173.60) * 100% = 20.42%

Nitrogen (N) = (1 * 14.01 / 173.60) * 100% = 8.07%

Oxygen (O) = (2 * 16.00 / 173.60) * 100% = 18.43%

Below is a data table summarizing the theoretical elemental analysis values for this compound.

ElementSymbolTheoretical %Experimental %
CarbonC48.43Not Available
HydrogenH4.65Not Available
NitrogenN8.07Not Available
ChlorineCl20.42Not Available
OxygenO18.43Not Available

Note: Experimental data for the elemental analysis of this compound is not available in the reviewed scientific literature.

Cyclic Voltammetry for Electrochemical Properties of Metal Complexes

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to study the redox properties of metal complexes. analis.com.my This method involves scanning the potential of an electrode linearly with time and measuring the resulting current. The resulting plot, known as a cyclic voltammogram, provides information about the oxidation and reduction processes of an electroactive species. nih.gov For metal complexes, CV can reveal the formal reduction potentials (E°'), the stability of different oxidation states of the metal center, and the kinetics of electron transfer reactions. analis.com.my

In the context of pyridine-containing ligands, such as derivatives of 2,2'-bipyridine (B1663995) and terpyridine, cyclic voltammetry is instrumental in characterizing their transition metal complexes. cmu.edunih.gov The electrochemical behavior of these complexes is significantly influenced by the nature of the ligand, the metal ion, and the coordination environment. For instance, studies on copper complexes with various pyridine-based ligands have shown how the ligand structure affects the redox potential of the Cu(II)/Cu(I) couple. cmu.edu Similarly, the electrochemical properties of cobalt complexes with polypyridine ligands have been extensively investigated to understand their electron transfer processes. nih.gov

As of the current literature survey, no specific cyclic voltammetry data for metal complexes formed with this compound as a ligand has been reported. The presence of the chloro- and hydroxymethyl- substituents on the pyridine ring would be expected to influence the electron density at the nitrogen atom, and consequently, the electrochemical properties of its metal complexes. Further research is required to explore the electrochemical behavior of these complexes.

A typical cyclic voltammetry experiment is conducted in a three-electrode cell containing a working electrode, a reference electrode, and a counter electrode, with the complex dissolved in a suitable solvent containing a supporting electrolyte. nih.gov The resulting voltammogram for a reversible one-electron process shows a pair of peaks corresponding to the reduction and oxidation of the metal complex. The key parameters obtained from a cyclic voltammogram include the anodic peak potential (Epa), the cathodic peak potential (Epc), the anodic peak current (ipa), and the cathodic peak current (ipc).

While no data exists for the target compound, the table below illustrates typical data that would be generated from cyclic voltammetry studies on a hypothetical metal complex of this compound, based on general knowledge from related compounds.

ParameterSymbolValue
Anodic Peak PotentialEpaData Not Available
Cathodic Peak PotentialEpcData Not Available
Half-wave PotentialE₁/₂Data Not Available
Anodic Peak CurrentipaData Not Available
Cathodic Peak CurrentipcData Not Available
Peak Separation (ΔEp)ΔEpData Not Available

Note: The table represents the type of data obtained from a cyclic voltammetry experiment. No experimental data for metal complexes of this compound is currently available in the scientific literature.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-2,6-bis(hydroxymethyl)pyridine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via functionalization of pyridine derivatives. For example, 4-chloro-2,6-bis(tosyloxymethyl)pyridine (a precursor) is synthesized by tosylating hydroxymethyl groups, enabling subsequent nucleophilic substitutions. Optimizing macrocyclization reactions with chiral tetraethylene glycol dialkoxides in THF improves yields compared to brominated analogs .
  • Data Consideration : Monitor reaction progress using HPLC or NMR to track intermediate formation. Adjust solvent polarity (e.g., THF vs. DMF) and stoichiometry to mitigate steric hindrance from bulky substituents.

Q. How can structural confirmation and purity assessment be performed for this compound?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve crystal structures to confirm regiochemistry and hydrogen-bonding patterns, as demonstrated for analogous hydroxymethylphenol derivatives .
  • Spectroscopy : Use 1H^1H/13C^{13}C NMR to identify hydroxymethyl protons (δ ~4.5–5.0 ppm) and aromatic protons. IR spectroscopy confirms O–H stretches (~3200–3600 cm1^{-1}) .
  • Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF, ensuring no residual tosylate or halogenated byproducts .

Advanced Research Questions

Q. How do the chloro and hydroxymethyl substituents influence macrocycle formation and anion recognition?

  • Experimental Design : Use this compound as a building block for pyridino-crown ethers. React with enantiopure tetraethylene glycol dialkoxides to form chiral macrocycles. The chloro group enhances rigidity, while hydroxymethyl groups facilitate ether linkage formation .
  • Data Analysis : Study anion binding (e.g., fluoride, nitrate) via UV/vis titration or 1H^1H NMR. Compare association constants (KaK_a) with non-chlorinated analogs to assess electronic effects .

Q. Can biocatalytic methods be adapted for sustainable synthesis of hydroxymethylpyridine derivatives?

  • Strategy : Explore whole-cell biocatalysis using recombinant E. coli expressing monooxygenases, as shown for 2,6-bis(hydroxymethyl)pyridine synthesis from lutidine. Optimize enzyme activity by varying pH (6.5–7.5) and oxygen availability .
  • Challenges : Address potential limitations in substrate uptake due to heterocyclic hydrophobicity. Use in-situ product removal (ISPR) techniques to improve yield .

Q. What role does this compound play in designing chiral ligands for asymmetric catalysis?

  • Application : Convert hydroxymethyl groups to oxazoline or thiazoline moieties for tridentate ligands. For example, 2,6-bis(oxazolinyl)pyridine ligands coordinate with metals (e.g., Ce(IV)) to enable enantioselective nitrone cycloadditions .
  • Optimization : Screen solvent systems (e.g., CH2 _2Cl2 _2 vs. MeCN) and counterions (OTf^- vs. BF4 _4^-) to enhance enantiomeric excess (ee) in catalytic reactions .

Data Contradictions and Resolution

Q. How to resolve discrepancies in macrocyclization yields between chloro- and bromo-substituted precursors?

  • Observation : Chloro derivatives often yield >70% macrocycles, while bromo analogs show lower efficiency due to slower leaving-group kinetics .
  • Resolution : Use kinetic studies (e.g., 1H^1H NMR time-course) to compare reaction rates. Introduce phase-transfer catalysts (e.g., TBAB) to accelerate bromide elimination .

Q. Why do hydroxymethylpyridine derivatives exhibit variable stability under oxidative conditions?

  • Hypothesis : The chloro group’s electron-withdrawing effect may destabilize intermediates.
  • Testing : Conduct stability assays (TGA/DSC) and compare with non-chlorinated analogs. Use MnO2_2 as an oxidant to probe degradation pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2,6-bis(hydroxymethyl)pyridine
Reactant of Route 2
4-Chloro-2,6-bis(hydroxymethyl)pyridine

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